N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-6-11-16(12-17(13)22)23-21(26)15-9-7-14(8-10-15)20-24-18-4-2-3-5-19(18)29(27,28)25-20/h2-12,20,24-25H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWWMHYLXCISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O₂S |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 898515-96-3 |
The structure comprises a benzamide core substituted with a chloro-methylphenyl group and a benzothiadiazin moiety, contributing to its unique biological profile.
The biological activity of N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways through these interactions, which can lead to therapeutic effects.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that related compounds display significant antiproliferative effects against several cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains. The presence of the benzothiadiazin structure may enhance membrane permeability, facilitating bacterial cell wall disruption.
- Antifungal and Antiparasitic Effects : Similar compounds have been reported to possess antifungal properties by inhibiting ergosterol biosynthesis in fungal cells.
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the effects of N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-benzothiadiazin-3-yl)benzamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 20 µM across different lines.
-
Antibacterial Efficacy :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the drug-like properties of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Lipophilicity (cLogP) | 3.89 |
| Blood-Brain Barrier Penetration | Yes (TPSA < 140 Ų) |
These properties suggest favorable absorption and distribution characteristics, essential for therapeutic efficacy.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its analogs to enhance biological activity. The following findings summarize key insights:
- Synthesis Methods : Various synthetic routes have been developed, including multi-step reactions involving substituted anilines and thiadiazine derivatives.
- Biological Screening : High-throughput screening methods have identified several analogs with improved potency against specific targets, paving the way for further drug development.
Comparison with Similar Compounds
The compound can be compared to structurally related benzamide and heterocyclic derivatives based on substituents, synthesis strategies, and functional properties. Below is a detailed analysis:
Structural Analogs
a. N-(3-Chlorophenethyl)-4-nitrobenzamide ()
- Structure : Features a 4-nitrobenzamide group linked to a 3-chlorophenethylamine.
- Key Differences : Lacks the benzothiadiazine dioxide core but shares the chlorinated aromatic moiety.
- Synthesis : Prepared via coupling of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine, demonstrating a straightforward amide bond formation strategy .
- Applications : Hybrid molecules of this type are often explored for bioactivity due to nitro groups’ electron-deficient nature, which can enhance binding to biological targets.
b. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure : Combines a pyrazolopyrimidine core with sulfonamide and fluorinated aryl groups.
- Key Differences : Sulfonamide vs. benzamide linkage; chromen-4-one substituent introduces additional hydrogen-bonding capacity.
- Synthesis : Utilizes Suzuki-Miyaura coupling for boronic acid integration, highlighting a divergent approach compared to carbodiimide-mediated amidation (common in benzamide synthesis) .
c. [(3-Methylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzoate ()
- Structure : Shares the benzothiadiazine dioxide moiety but replaces the 3-chloro-4-methylphenyl group with a 3-methylphenyl carbamate ester.
- Key Differences : Ester linkage vs. amide bond; methyl substituent reduces steric hindrance compared to chloro-methyl groups.
- Applications : Likely explored for solubility or pharmacokinetic optimization due to ester functionalization .
Physicochemical and Functional Properties
A comparative table of key parameters is provided below:
Notes:
- The target compound’s molecular weight is estimated to exceed 450 g/mol based on structural complexity.
- Yields for benzothiadiazine derivatives vary widely; reports 60–85% yields for oxadiazine analogs under optimized conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of substituted benzothiadiazine derivatives with chloro-methylphenyl benzamide precursors. Key steps include:
- Use of coupling agents (e.g., EDCI or HATU) for amide bond formation under inert atmospheres.
- Controlled temperature (0–5°C for exothermic steps) and solvent selection (e.g., DMF or THF) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on aromatic proton signals (δ 7.2–8.1 ppm) for the benzamide and benzothiadiazine moieties. Chlorine substituents cause deshielding in adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- UV-Vis : λmax near 270–290 nm due to π→π* transitions in conjugated systems .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Targeted Studies : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
-
Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time.
-
Structural Confirmation : Re-analyze compound purity (HPLC) and stability (e.g., under assay conditions) to rule out degradation artifacts.
-
Meta-Analysis : Compare results with structurally analogous compounds (Table 1) to identify substituent-dependent trends .
Table 1 : Comparative Bioactivity of Analogous Compounds
Compound Substituent Activity (IC50, μM) Key Structural Feature Target 3-Cl, 4-CH3 12.5 (HeLa) Benzothiadiazine-dione Analog A 4-F, 3-OCH3 28.7 (HeLa) Fluorinated phenyl Analog B 2-NO2 >50 (HeLa) Nitro group (electron-withdrawing)
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The 3-chloro substituent on the phenyl ring activates the position for nucleophilic attack due to its electron-withdrawing nature.
- DFT calculations can model transition states and predict regioselectivity in reactions with amines or thiols.
- Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic profile?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogens (F, Br), methoxy, or alkyl groups at the 3-/4-positions of the phenyl ring.
- Bioisosteric Replacement : Replace the benzothiadiazine core with pyrimidine or thiazole rings to assess scaffold flexibility.
- 3D-QSAR Models : Use molecular docking (e.g., AutoDock) to correlate electronic/steric properties with activity .
Methodological Notes for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
